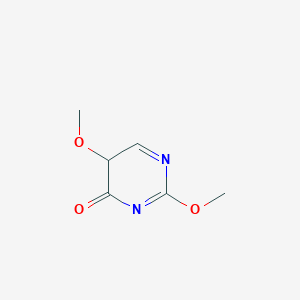
2,5-dimethoxy-5H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-5H-pyrimidin-4-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-5H-pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines. The acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) in n-butanol (n-BuOH) under reflux conditions for 3 hours can yield pyrimidine derivatives . Another method involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-5H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines.
Scientific Research Applications
2,5-Dimethoxy-5H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer and anti-inflammatory agents
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a precursor for the synthesis of nucleoside analogs and other biologically relevant molecules.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-5H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, the compound can interact with various molecular targets, including enzymes and receptors. For example, pyrimidine derivatives have been shown to inhibit enzymes like cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), leading to antiproliferative and anti-inflammatory effects .
Comparison with Similar Compounds
2,5-Dimethoxy-5H-pyrimidin-4-one can be compared with other pyrimidine derivatives, such as:
Pyrimido[4,5-d]pyrimidines: These compounds have similar structural features and exhibit a wide range of biological activities, including antiproliferative and anti-inflammatory effects.
Isoxazolo[5,4-d]pyrimidin-4(5H)-one:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C6H8N2O3 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2,5-dimethoxy-5H-pyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O3/c1-10-4-3-7-6(11-2)8-5(4)9/h3-4H,1-2H3 |
InChI Key |
GHNZOGBXZDRHDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=NC(=NC1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















